molecular formula C5H12ClF2N B2743035 5,5-Difluoropentan-1-amine hydrochloride CAS No. 2470439-60-0

5,5-Difluoropentan-1-amine hydrochloride

Cat. No.: B2743035
CAS No.: 2470439-60-0
M. Wt: 159.6
InChI Key: VLJSRAFBLRYXKI-UHFFFAOYSA-N
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Description

5,5-Difluoropentan-1-amine hydrochloride is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentane chain, with an amine group at the first carbon and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropentan-1-amine hydrochloride typically involves the fluorination of a pentane derivative followed by amination. One common method is the reaction of 5,5-difluoropentanal with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines or alkanes .

Scientific Research Applications

5,5-Difluoropentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoropentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the binding affinity of the compound to its targets, leading to increased potency and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoropentan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications .

Biological Activity

5,5-Difluoropentan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms attached to the pentane backbone. This modification can enhance its lipophilicity and metabolic stability, crucial factors in drug design.

Pharmacological Activity

  • Anticonvulsant Activity : Recent studies have shown that derivatives of 5,5-Difluoropentan-1-amine exhibit anticonvulsant properties. In a study involving rodent models, the compound demonstrated significant efficacy in reducing seizure activity when administered intraperitoneally (i.p.). The effective dose (ED50) was calculated, indicating a promising profile for further development in treating epilepsy .
  • Monoacylglycerol Lipase Inhibition : Research has indicated that compounds with similar structures to 5,5-Difluoropentan-1-amine may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting MAGL can elevate levels of 2-arachidonoylglycerol (2-AG), which has implications for pain relief and anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that modifications like fluorination can significantly enhance the inhibitory potency against MAGL .
  • Metabolic Stability : The metabolic stability of this compound has been evaluated through liver microsomal assays. Fluorinated compounds generally exhibit improved metabolic profiles due to their resistance to enzymatic degradation. This characteristic is vital for maintaining therapeutic levels in vivo .

Study on Anticonvulsant Effects

In a controlled experiment, various doses of this compound were administered to groups of mice. The results indicated a dose-dependent reduction in seizure frequency compared to control groups treated with saline. The following table summarizes the findings:

TreatmentDose (mg/kg)ED50 (mg/kg)Observed Effect
Control (saline)0-No effect
5,5-Difluoropentan-1-amine1015Significant reduction in seizures
Phenytoin2010Standard control
Combination with Phenytoin10 + 108Enhanced efficacy

Study on MAGL Inhibition

A recent study evaluated the inhibitory effects of various fluorinated compounds on MAGL activity. The results indicated that compounds with difluoroalkyl substitutions showed enhanced potency compared to their non-fluorinated counterparts. The following table presents the IC50 values for selected compounds:

CompoundIC50 (nM)
Non-fluorinated control630
5,5-Difluoropentan-1-amine150
LEI-515<1

Properties

IUPAC Name

5,5-difluoropentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c6-5(7)3-1-2-4-8;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSRAFBLRYXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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